![molecular formula C9H10O4 B1357864 Benzenepropanoic acid, 2,5-dihydroxy- CAS No. 10538-47-3](/img/structure/B1357864.png)
Benzenepropanoic acid, 2,5-dihydroxy-
Overview
Description
Benzenepropanoic acid, 2,5-dihydroxy-, also known as 3-(2,5-dihydroxyphenyl)propanoic acid or 2,5-Dihydroxybenzenepropanoic acid, is a chemical compound with the molecular formula C9H10O4 . It is extensively used in scientific research due to its unique properties, which enable applications in drug synthesis, polymer chemistry, and material science.
Synthesis Analysis
The synthesis of 2,5-dihydroxyterephthalic acid (DHTA), a compound similar to Benzenepropanoic acid, 2,5-dihydroxy-, is prepared by bromine/sulphuric acid mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis .Molecular Structure Analysis
The molecular structure of Benzenepropanoic acid, 2,5-dihydroxy- is represented by the InChI string: InChI=1S/C9H10O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,10-11H,1,4H2,(H,12,13) .Physical And Chemical Properties Analysis
Benzenepropanoic acid, 2,5-dihydroxy- has a molecular weight of 182.17 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4. The Rotatable Bond Count is 3. The Exact Mass and Monoisotopic Mass are both 182.05790880 g/mol. The Topological Polar Surface Area is 77.8 Ų .Scientific Research Applications
Liquid-Crystalline Complexes
Benzenepropanoic acid derivatives are used in the synthesis of liquid-crystalline complexes. These complexes exhibit a smectic A liquid crystal phase and can maintain their multilayered structure during photopolymerization by UV irradiation. The removal of dipyridyl molecules from the polymers is significantly influenced by the presence of nanopillars, showing potential for advanced material applications (Kishikawa et al., 2008).
Supramolecular Chemistry
In supramolecular chemistry, 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid and its complex with calcium have been studied. The calcium complex forms two-dimensional coordinating polymers, suggesting applications in crystal engineering and materials science (Przybył et al., 2013).
Spectroscopic Studies
2,5-Dihydroxybenzoic acid derivatives have been analyzed spectroscopically to understand their structural and spectral properties. These studies provide insights into the chemical behavior and potential applications of these compounds in analytical chemistry (Takač & Vikić Topić, 2004).
Antioxidative Properties
Certain esters of 2,5-dihydroxy-benzoic acid have shown potent antioxidant activities in various model systems. This suggests their potential application as antioxidants in biomedical and pharmaceutical research (Hsu et al., 2005).
Polymer Synthesis
Benzenepropanoic acid derivatives are utilized in the synthesis of new dendrimeric polyesters with potential drug delivery applications. These dendrimers, featuring 1,3,5-benzenetricarboxylic acid building blocks, highlight the role of these compounds in advanced polymer chemistry (Salamończyk, 2011).
Hydroxyl Radical Scavenging
Studies on the hydroxyl radical scavenging activities of various compounds, including 2,5-dihydroxy benzoic acid, indicate their potential in understanding oxidative stress and developing treatments for related conditions (Cao et al., 2003).
Marine Natural Products
Benzenepropanoic acid derivatives have been isolated from marine sponges, suggesting their significance in marine natural product chemistry and potential biomedical applications (Abraham et al., 2018).
Safety And Hazards
As per the safety data sheet, Benzenepropanoic acid, 2,5-dihydroxy- may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Research studies on the therapeutic benefits of medicinal plants with potent antioxidant activity and few side effects have grown significantly. This has sparked interest in determining whether naturally occurring antioxidants could take the place of synthetic antioxidants, which are currently being constricted because of their toxic and carcinogenic properties .
properties
IUPAC Name |
3-(2,5-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,10-11H,1,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAWOFKHXXVVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147104 | |
Record name | Benzenepropanoic acid, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanoic acid, 2,5-dihydroxy- | |
CAS RN |
10538-47-3 | |
Record name | Hydrocinnamic acid, 2,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIHYDROXYHYDROCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTE9205NHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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